molecular formula C13H18BFO3 B2693120 (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1082066-29-2

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B2693120
CAS No.: 1082066-29-2
M. Wt: 252.09
InChI Key: WFGVQMPAZWWWDG-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H18BFO3 and its molecular weight is 252.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and crystal structure analysis of related boric acid ester intermediates, providing foundational knowledge for further chemical modifications and applications. The synthesis of compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone through a three-step substitution reaction showcases the versatility of this chemical structure in synthesizing boric acid ester intermediates with benzene rings. These compounds have been confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction, indicating the precision of computational methods in predicting molecular conformations (Huang et al., 2021).

Computational and Spectroscopic Investigations

Further, the interaction of alcohols with related fluorophenylacetylenes has been investigated using IR-UV double resonance spectroscopy and computational studies. This research illuminates the complex hydrogen bonding behaviors and structural motifs formed between alcohols and fluorophenylacetylenes, providing insight into how fluorine substitution on the phenyl ring affects molecular interactions. Such studies can guide the design of new molecules with desired physical and chemical properties (Maity, Maity, & Patwari, 2011).

Reaction Mechanisms and Functionalization

Research on the reaction mechanisms, such as the fluorination of alcohols to produce specific fluorinated compounds, further showcases the applicability of this chemical structure in organic synthesis. Studies on the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, under controlled conditions, have led to the identification of products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These findings contribute to the understanding of fluorination reactions and the development of new synthetic routes for fluorinated molecules (Janzen & Marat, 1988).

Properties

IUPAC Name

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGVQMPAZWWWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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